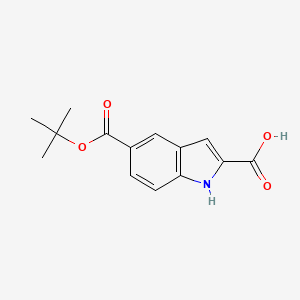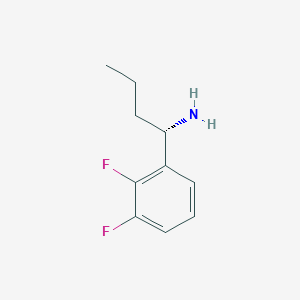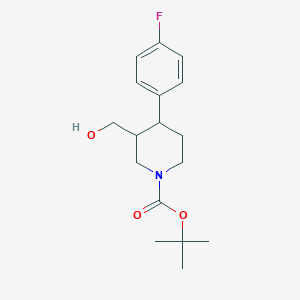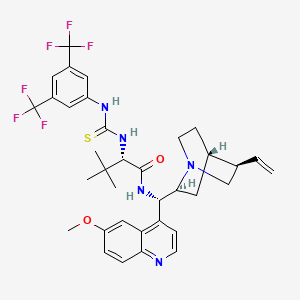
(S)-tert-Butyl 3-amino-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a tert-butyl ester group, an amino group, and a chiral center, making it a versatile building block for asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-methylpropanoic acid.
Esterification: The carboxylic acid group of (S)-2-methylpropanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form (S)-tert-butyl 2-methylpropanoate.
Amination: The ester is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the amino ester. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or isocyanates for forming amides and ureas, respectively.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides, ureas, and other derivatives.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for transaminase enzymes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: Acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.
Pathways: Participates in metabolic pathways involving amino acid synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-amino-2-methylpropanoate
- (S)-tert-Butyl 2-amino-3-methylbutanoate
- (S)-tert-Butyl 3-amino-2-methylbutanoate
Uniqueness
(S)-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral center and tert-butyl ester group, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Clé InChI |
ZCDAFFAFDGDAGL-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CN)C(=O)OC(C)(C)C |
SMILES canonique |
CC(CN)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)


![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)






